3-(2-Ethoxyethoxy)propanoic acid

Description

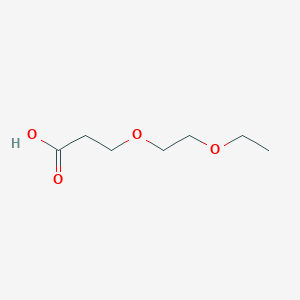

Structure

3D Structure

Properties

IUPAC Name |

3-(2-ethoxyethoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O4/c1-2-10-5-6-11-4-3-7(8)9/h2-6H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSZHZPDMGMCGLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13630-55-2 | |

| Record name | 3-(2-ethoxyethoxy)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3 2 Ethoxyethoxy Propanoic Acid

Established Synthetic Routes for 3-(2-Ethoxyethoxy)propanoic acid

The synthesis of this compound and its derivatives is accomplished through various established chemical strategies. These methods often involve multi-step reactions and esterification processes, which are fundamental in constructing the ether-carboxylic acid backbone.

The creation of ether-carboxylic acids like this compound often necessitates a sequence of reactions to assemble the final molecule. libretexts.org A general approach involves the strategic combination of functional group transformations. youtube.comyoutube.com For instance, the synthesis can be designed by working backward from the target molecule, identifying key intermediates and the reactions needed to form them. youtube.com

One plausible multi-step pathway could involve the reaction of an appropriate alcohol with an acrylic acid derivative. For example, the synthesis of a similar compound, 3-(2-(3-ethoxy-3-oxopropoxy)ethoxy)propanoic acid, involves the esterification of 3-ethoxy-3-oxopropanoic acid with ethylene (B1197577) glycol, which is then followed by a reaction with propanoic acid. This highlights a common strategy where ether linkages are formed, followed by the introduction or modification of the carboxylic acid group.

Esterification is a key reaction in the synthesis of derivatives of this compound, such as its methyl or ethyl esters. ontosight.aiguidechem.com This reaction typically involves the condensation of a carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uklibretexts.org The general equation for this reversible reaction is:

RCOOH + R'OH ⇌ RCOOR' + H₂O chemguide.co.uk

For instance, the synthesis of ethyl ethanoate from ethanoic acid and ethanol (B145695) is a well-known example of this type of reaction. chemguide.co.uklibretexts.org In the context of this compound derivatives, the corresponding alcohol, 2-(2-ethoxyethoxy)ethanol, could be reacted with propanoic acid or its derivatives. The reaction conditions, such as temperature and the molar ratio of reactants, are crucial for optimizing the yield of the desired ester. ceon.rs To favor the formation of the ester, the equilibrium can be shifted to the right by removing the water produced during the reaction or by using an excess of one of the reactants. libretexts.org

Catalytic Systems and Reaction Condition Optimization in this compound Synthesis

The efficiency of synthesizing this compound and its esters is highly dependent on the catalytic system employed and the optimization of reaction conditions.

In esterification reactions, strong mineral acids like sulfuric acid are common homogeneous catalysts. chemguide.co.ukceon.rs The concentration of the catalyst plays a significant role; however, an excess can lead to side reactions like the dehydration of the alcohol. ceon.rs The choice of catalyst can also extend to solid acid catalysts, such as sulfonic acid functionalized reduced graphene oxide (SA-rGO), which offer advantages in terms of reusability and separation from the reaction mixture. nih.gov

Temperature is another critical parameter. Increasing the reaction temperature generally increases the rate of ester formation. ceon.rs For example, in the esterification of propanoic acid with 1-propanol, raising the temperature from 35°C to 65°C significantly increased the conversion to propyl propanoate. ceon.rs The molar ratio of the acid to the alcohol also influences the reaction yield, with an excess of the alcohol often used to drive the reaction towards the product side. ceon.rs

Recent research has also explored novel catalytic systems for the synthesis of carboxylic acids from ethers using carbon dioxide and hydrogen. researchgate.net For instance, an IrI₄ catalyst with LiI as a promoter has been shown to efficiently catalyze the conversion of ethers to higher carboxylic acids. researchgate.net This suggests potential alternative routes for the synthesis of ether-carboxylic acids like this compound.

Industrial Scale-Up and Production Methodologies for Ether-Carboxylic Acids

The transition from laboratory-scale synthesis to industrial production of ether-carboxylic acids requires careful consideration of reactor design, process control, and economic feasibility. Various reactor types, including stirred tank reactors (STR), membrane reactors (MR), fluidized bed reactors (FBR), and packed bed reactors (PBR), are utilized for large-scale esterification processes. researchgate.net The choice of reactor depends on factors such as the reaction kinetics, heat and mass transfer characteristics, and the nature of the catalyst (homogeneous or heterogeneous).

For continuous production, fractional distillation is often employed to separate the ester product from the reaction mixture as it is formed, which is particularly effective for smaller esters with lower boiling points. libretexts.org For larger esters or reactions that are slower, a batch or semi-batch process under reflux may be necessary to achieve a satisfactory equilibrium mixture before separation. libretexts.org

The development of robust and reusable catalysts is a key focus in industrial applications to reduce costs and environmental impact. nih.gov For example, the use of solid acid catalysts like SA-rGO has been demonstrated for the gram-scale synthesis of carboxylic acids, showing excellent reusability over multiple runs. nih.gov Furthermore, process optimization, including precise control of temperature, pressure, and reactant feed rates, is crucial for maximizing yield and minimizing by-product formation in a large-scale setting.

Comprehensive Analysis of Chemical Reactivity of this compound

The chemical reactivity of this compound is primarily dictated by its two main functional groups: the carboxylic acid and the ether linkages.

The carboxylic acid group of this compound is already in a high oxidation state. However, the ether linkages can potentially undergo oxidation under specific conditions. Oxidation in organic chemistry can be defined as the addition of oxygen or the removal of hydrogen from a molecule. libretexts.org

While the direct oxidation of the ether part of this compound is not extensively documented, related oxidation reactions provide insight. For instance, the oxidation of alcohols, which can be seen as a structural component of ethers, can lead to aldehydes, ketones, or carboxylic acids depending on the structure of the alcohol and the oxidizing agent used. libretexts.orgdoubtnut.com Vigorous oxidation of certain secondary alcohols can lead to the cleavage of carbon-carbon bonds, yielding a mixture of carboxylic acids. doubtnut.com

In a broader context, the oxidation of aldehydes to carboxylic acids is a fundamental transformation. nih.govlibretexts.org This is relevant as aldehydes can be intermediates in the synthesis of carboxylic acids. For example, the oxidation of benzaldehyde (B42025) to benzoic acid can be achieved using hydrogen peroxide as a green oxidant in the presence of a catalyst. nih.gov

Reduction Chemistry and Derivative Formation

The carboxylic acid functional group of this compound is amenable to reduction to its corresponding primary alcohol, 3-(2-ethoxyethoxy)propan-1-ol. This transformation is a fundamental process in organic synthesis, enabling the conversion of the acid to a versatile building block for further chemical modifications. The reduction can be effectively achieved using various reducing agents, with the choice of reagent often dictated by factors such as yield, selectivity, and reaction conditions.

Commonly employed reducing agents for this transformation include lithium aluminium hydride (LiAlH₄) and borane (B79455) complexes like borane-tetrahydrofuran (B86392) (BH₃·THF). LiAlH₄ is a powerful, non-selective reducing agent capable of reducing a wide range of functional groups, including carboxylic acids, esters, and amides. The reaction with this compound would typically be carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and isolate the alcohol product.

Alternatively, borane-tetrahydrofuran complex offers a milder and more selective option for the reduction of carboxylic acids. This reagent is known for its chemoselectivity, preferentially reducing carboxylic acids in the presence of other reducible functional groups like esters. The reaction is typically performed in THF at room temperature or with gentle heating.

The resulting alcohol, 3-(2-ethoxyethoxy)propan-1-ol, serves as a key intermediate for the synthesis of various derivatives. For instance, it can undergo esterification with different carboxylic acids or their derivatives to form a range of esters with potential applications as solvents, plasticizers, or fragrances.

Table 1: Reduction of this compound

| Reducing Agent | Product | Typical Reaction Conditions |

| Lithium aluminium hydride (LiAlH₄) | 3-(2-Ethoxyethoxy)propan-1-ol | Anhydrous diethyl ether or THF, followed by aqueous workup |

| Borane-tetrahydrofuran (BH₃·THF) | 3-(2-Ethoxyethoxy)propan-1-ol | THF, room temperature or gentle heating |

Nucleophilic Substitution Patterns and Functional Group Interconversion

The carboxylic acid moiety of this compound is a primary site for nucleophilic substitution reactions, allowing for a wide array of functional group interconversions. These transformations are pivotal for creating a diverse set of derivatives with tailored chemical and physical properties.

One of the most common nucleophilic substitution reactions is esterification. In the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, this compound can react with various alcohols to yield the corresponding esters. The Fischer esterification, which involves heating the carboxylic acid and alcohol with a strong acid catalyst, is a classic method for this conversion. Alternatively, the reaction can be facilitated by activating the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting highly reactive acyl chloride can then readily react with an alcohol to form the ester under milder conditions.

Another important nucleophilic substitution reaction is the formation of amides. This can be achieved by reacting this compound with an amine. Direct reaction requires high temperatures to drive off water, which can be undesirable. More commonly, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are used. These reagents activate the carboxylic acid, facilitating its reaction with the amine under mild conditions to form a stable amide bond.

These functional group interconversions allow for the incorporation of the 3-(2-ethoxyethoxy)propyl backbone into a variety of molecular architectures, leading to compounds with diverse applications.

Table 2: Nucleophilic Substitution Reactions of this compound

| Reagent(s) | Product Type | Illustrative Example of Product |

| Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester | Methyl 3-(2-ethoxyethoxy)propanoate |

| Thionyl chloride (SOCl₂), then Alcohol | Ester | Ethyl 3-(2-ethoxyethoxy)propanoate |

| Amine, Coupling Agent (e.g., EDC) | Amide | N-Methyl-3-(2-ethoxyethoxy)propanamide |

Advanced Research Applications of 3 2 Ethoxyethoxy Propanoic Acid and Its Derivatives

Role in Organic Synthesis and Medicinal Chemistry Building Blocks

The unique chemical structure of 3-(2-Ethoxyethoxy)propanoic acid, which contains both a carboxylic acid and an ether linkage, makes it a valuable component in the synthesis of more complex molecules. cymitquimica.com Its functional groups provide reactive sites for various chemical transformations. cymitquimica.com

Intermediates for Complex Molecular Architectures

This compound serves as an essential intermediate in the creation of elaborate molecular structures. The presence of the carboxylic acid allows for reactions such as esterification, while the ether groups provide flexibility and influence the solubility of the resulting molecules. cymitquimica.com This dual functionality enables its use as a scaffold, upon which additional chemical moieties can be added to construct larger and more intricate compounds for use in materials science and medicinal chemistry. cymitquimica.com The synthesis of complex propanoic acid derivatives often involves multi-step organic reactions where the propanoic acid backbone is modified with various side chains. ontosight.ai

Foundation for Protein Degrader Libraries (e.g., PROTACs)

Derivatives of this compound are utilized as linkers in the development of Proteolysis Targeting Chimeras (PROTACs). bldpharm.com PROTACs are bifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation. The linker component is crucial as it connects the target-binding ligand to the E3 ligase-binding ligand. Propanoic acid derivatives with specific functionalities are employed as foundational building blocks for creating libraries of these linkers. sigmaaldrich.cn For instance, functionalized propanoic acids can be conjugated with other molecules to form the complete PROTAC structure, highlighting their role in the advancement of targeted protein degradation strategies. sigmaaldrich.cn

Applications in Chemical Biology and Bioconjugation Strategies

The adaptability of this compound and its derivatives extends into the realm of chemical biology, particularly in studies involving biological molecules and their interactions.

Enzyme Inhibition and Receptor Binding Investigations with Derivatives

Derivatives of this compound are actively studied for their potential biological activities, including the ability to inhibit enzymes and bind to cellular receptors. By modifying the core structure, researchers can design complex molecules intended for specific biological interactions. ontosight.ai These investigations are crucial for discovering new therapeutic agents, as the designed compounds' pharmacological properties are evaluated for effects such as analgesic, anti-inflammatory, or neuroprotective activities based on their interaction with biological targets. ontosight.ai

Peptide Synthesis and Carboxylic Acid Protection Utilizing Analogues

Analogues of this compound are employed in the field of peptide synthesis. The carboxylic acid functional group can be activated to form amide bonds, which are the fundamental linkages in peptides. semanticscholar.org For example, related propanoic acid derivatives can be reacted with amines using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to form N-alkyl propanamides. semanticscholar.org This chemistry is a cornerstone of building peptide chains and modifying existing ones. The ability to use these acid derivatives as building blocks to attach to amines is a key strategy in creating modified peptides and other complex amide-containing structures. semanticscholar.org

Biomolecule Conjugation via Aminoethoxy-Containing Derivatives

A particularly significant application involves the use of amino-functionalized derivatives for bioconjugation. By introducing a primary amine to the ethoxy chain, as seen in compounds like 3-(2-(2-Aminoethoxy)ethoxy)propanoic acid, the molecule gains a new reactive handle. nih.gov This amine group can be used to covalently attach the molecule to biomolecules such as peptides, proteins, and antibodies through amine-reactive crosslinkers. This strategy is fundamental in creating targeted drug delivery systems and other biomedical research tools.

| Derivative Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature | Application |

| 3-(2-(2-Aminoethoxy)ethoxy)propanoic acid | C₇H₁₅NO₄ | 177.20 | Primary Amine | Bioconjugation nih.gov |

| 3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)propanoic acid | C₉H₁₉NO₅ | 221.25 | Primary Amine | Targeted Drug Delivery aablocks.com |

| 3-(2-(Prop-2-yn-1-yloxy)ethoxy)propanoic acid | C₈H₁₂O₄ | 172.18 | Alkyne Group | Click Chemistry Linker bldpharm.com |

Design of Multifunctional Biomaterials and Nanomedicines

The development of multifunctional biomaterials and nanomedicines—constructs that can perform several functions simultaneously, such as targeting, drug delivery, and imaging—is a significant goal in modern medicine. Derivatives of this compound serve as critical components in designing these complex systems. By acting as a flexible spacer, the core structure can link a therapeutic agent to a targeting moiety or a nanocarrier.

Exploration in Drug Delivery System Development

The inherent properties of many therapeutic agents, such as poor water solubility and rapid clearance from the body, present major hurdles in drug development. This compound is central to strategies designed to overcome these challenges.

Derivatives of this compound are ideal reagents for targeted, short-chain PEGylation. The carboxylic acid group can be readily activated to react with amine groups on proteins or other drugs, while the other end of the molecule can be modified to contain various reactive groups. This creates a library of heterobifunctional linkers suitable for different conjugation chemistries. biosynth.combldpharm.com For example, amino-terminated and bromo-terminated derivatives of the core structure are commercially available, providing chemists with the tools to link the PEG spacer to a wide range of molecules. bldpharm.comnih.gov This process improves drug solubility and stability and can help therapeutics accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect. jenkemusa.com

Table 1: Effects of PEGylation on Therapeutic Agents

| Pharmacological Property | Effect of PEGylation | Mechanism |

|---|---|---|

| Solubility | Increased | Adds a hydrophilic PEG chain, improving solubility in aqueous environments. jenkemusa.com |

| Stability | Increased | Shields the drug from enzymatic degradation. jenkemusa.com |

| Circulation Time | Extended | Increases hydrodynamic size, reducing renal clearance. jenkemusa.com |

| Bioavailability | Increased | Longer circulation and improved stability lead to greater overall exposure. |

| Immunogenicity | Reduced | Masks the drug from the immune system. jenkemusa.com |

A crucial aspect of advanced drug delivery is ensuring that the therapeutic agent is released at the correct site and time. The structure of this compound is inherently suited for creating systems with controlled release capabilities. When the carboxylic acid group of this molecule is reacted with a hydroxyl group on a drug, it forms an ester bond.

This ester linkage is susceptible to cleavage by hydrolysis—a chemical reaction with water. coatingsworld.com The rate of this hydrolysis can be influenced by the local chemical environment. For example, the reaction is catalyzed by acid. coatingsworld.comgoogle.com This principle is exploited in drug delivery systems designed to target the acidic microenvironments often found in tumors or within specific cellular compartments like lysosomes. pcc.eu A drug attached via an ester bond derived from this compound can remain stable while in the neutral pH of the bloodstream but will be cleaved to release the active drug upon reaching an acidic target site. pcc.eu This acid-catalyzed hydrolysis is a reversible reaction in principle, but in a biological system with a large excess of water, the reaction is driven forward, ensuring the release of the therapeutic payload. coatingsworld.comgoogle.com

Contributions to Polymer Chemistry and Materials Science

The utility of this compound and its derivatives extends beyond pharmaceuticals into the broader fields of polymer chemistry and materials science, where they are used to synthesize new materials with specialized properties.

Crosslinking is a process that links polymer chains together to form a three-dimensional network, dramatically changing the material's properties from liquid or soft solid to a more rigid, stable substance. Derivatives of this compound are excellent candidates for use as heterobifunctional crosslinking agents. biochempeg.com The parent molecule contains one reactive site: the carboxylic acid. By modifying the terminal ethoxy group to another functional group, such as an amine or a thiol-reactive group, a bifunctional linker is created. biosynth.com

These linkers can then be used to connect two different types of polymer chains or to anchor other molecules onto a polymer backbone. For example, a heterobifunctional PEG derivative can be synthesized with an N-hydroxysuccinimide (NHS) ester on one end (derived from the carboxylic acid) to react with amines, and a pyridyldithio (PDP) group on the other to react with thiols. bldpharm.com This allows for the precise and controlled crosslinking of proteins or the linkage of polymers to biological molecules, which is critical for creating materials like hydrogels and immunoliposomes. bldpharm.com

The chemical properties of ethoxylated compounds make them valuable as specialty chemicals in a range of industrial applications, including the formulation of coatings and adhesives. sunshieldchemicals.comwikipedia.org Ethoxylated surfactants, including those based on carboxylic acids, are used as emulsifiers, wetting agents, and stabilizers. coatingsworld.comsunshieldchemicals.com

The structure of this compound, with its hydrophilic ethoxy chain and polar carboxylic acid head, gives it surfactant-like properties. Such molecules can be incorporated into polymer formulations for paints and coatings to modify surface properties, improve pigment dispersion, and enhance adhesion. sunshieldchemicals.com The carboxylic acid group can form strong bonds with metal surfaces, while the PEG-like tail influences properties like wettability and resistance to biological fouling. core.ac.uk The use of polyethylene (B3416737) glycol-modified functional coatings is a known application for related PEG-acid compounds, highlighting the role of this chemical family in creating advanced materials. biochempeg.com

Structural Modification and Design of Ethoxyethoxy Propanoic Acid Derivatives for Targeted Research

Aminoethoxy-Substituted Propanoic Acid Derivatives

The incorporation of an amino group into the ethoxyethoxy propanoic acid structure fundamentally alters its chemical reactivity and physical characteristics. This modification is particularly valuable for creating heterobifunctional linkers, which possess two different reactive groups, enabling a wider range of conjugation possibilities.

Amino-substituted ethoxyethoxy propanoic acids are key components in the synthesis of heterobifunctional PEG linkers. These linkers typically feature a terminal amino group (NH2) and a carboxylic acid group (-COOH), providing two distinct points for chemical ligation. biosynth.comxinyanbm.com The synthesis of these linkers can be achieved through various routes. One common method involves the conversion of a starting material like 2-[2-(2-chloroethoxy)ethoxy]-ethanol to an azide (B81097) derivative, followed by a Staudinger reaction and subsequent oxidation to yield the desired amino-acid product. google.com Alternative syntheses may start from 2-(2-aminoethoxy)ethanol, which is then subjected to a series of reactions to introduce the propanoic acid moiety. thieme-connect.com

A notable example is the synthesis of (2-(2-Aminoethoxy)ethoxy)acetic acid, a closely related analogue. This process can begin with the corresponding azido (B1232118) acid, which is then reduced, for instance, using palladium on carbon (Pd-C) under a hydrogen atmosphere, to yield the amine. rsc.org The resulting amino-PEG-acid compounds are crucial building blocks for creating more complex bioconjugates. biosynth.comrsc.org

Characterization of these PEG linkers is essential to confirm their structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are routinely employed to verify the successful synthesis and to ensure the final product meets the required specifications for subsequent applications. rsc.orgnih.gov

The introduction of an amino group and the inherent nature of the ethoxyethoxy chain significantly influence the physicochemical properties of the resulting derivatives, making them highly valuable as PEG linkers.

Polarity and Aqueous Solubility: The ether linkages and the terminal functional groups (amine and carboxylic acid) impart a hydrophilic character to these molecules. peptide.com This increased polarity enhances the aqueous solubility of molecules to which they are attached, a particularly desirable trait when working with hydrophobic peptides or small molecule drugs. peptide.comacs.org Dimerization of a peptide using a PEG linker, for example, has been shown to significantly improve the water solubility compared to the monomeric form. acs.org

The following table summarizes the key impacts of aminoethoxy substitution:

| Property | Impact of Aminoethoxy Substitution | Scientific Rationale |

| Polarity | Increased | Introduction of polar ether and amino functional groups. |

| Aqueous Solubility | Enhanced | The hydrophilic nature of the PEG chain improves solubility, which is beneficial for hydrophobic molecules. peptide.comacs.org |

| Bioconjugation | Improved Efficacy | Acts as a flexible spacer, reducing steric hindrance and improving accessibility of reactive sites. nih.gov |

Ester-Modified Propanoic Acid Derivatives

Esterification of the carboxylic acid group of 3-(2-ethoxyethoxy)propanoic acid and its analogues provides a means to temporarily protect this reactive site during multi-step syntheses. The choice of ester is critical and is dictated by the specific chemical environment and the desired deprotection conditions.

The hydrolytic stability of the ester group is a key consideration. Simple esters may be prone to hydrolysis under various conditions, while more sterically hindered esters offer greater stability.

tert-Butyl Esters: The tert-butyl ester is a commonly used protecting group due to its significant steric bulk. nih.gov This bulk hinders the approach of nucleophiles, such as water or hydroxide (B78521) ions, to the carbonyl carbon, thereby increasing the ester's stability against hydrolysis under neutral or basic conditions. rsc.org However, this stability is readily overcome under acidic conditions, such as with trifluoroacetic acid (TFA), which allows for selective deprotection without affecting other acid-labile groups. rsc.orgbroadpharm.com This differential stability is a cornerstone of many synthetic strategies.

The steric hindrance provided by the tert-butyl group is a double-edged sword. While it confers stability, it can also influence the reactivity of adjacent functional groups. rsc.org Careful consideration of these steric effects is necessary during the design of synthetic routes.

Ester-modified propanoic acid derivatives, particularly those with protecting groups like the tert-butyl ester, are valuable reagents in specialized chemical syntheses, most notably in solid-phase peptide synthesis (SPPS).

In SPPS, amino acids are sequentially added to a growing peptide chain that is anchored to a solid resin support. peptide.com The carboxylic acid of the incoming amino acid must be activated, and all other reactive functional groups must be protected. Ethoxyethoxy propanoic acid derivatives can be used as linkers between the peptide and the resin or as spacers within the peptide sequence itself. peptide.comnih.gov

Chain-Extended and Variously Substituted Ethoxyethoxy Propanoic Acid Analogues

The versatility of the ethoxyethoxy propanoic acid scaffold can be further expanded by extending the polyethylene (B3416737) glycol (PEG) chain or by introducing other chemical substitutions. These modifications allow for the fine-tuning of properties such as length, solubility, and reactivity.

Chain Extension: Analogues with longer PEG chains, such as those containing three or more ethylene (B1197577) glycol repeat units, are synthesized to create linkers of varying lengths. biosynth.com These longer linkers can be advantageous in bioconjugation applications where a greater distance between the conjugated molecules is required to maintain their biological activity or to improve solubility. For example, m-PEG12-COO-propanoic acid is a PEG-based linker used in the synthesis of PROTACs (Proteolysis Targeting Chimeras). medchemexpress.com

Various Substitutions: Beyond chain extension, the basic structure can be modified with a wide array of chemical groups to suit specific research needs. For instance, replacing the terminal hydroxyl or amino group with other functionalities like an iodo group creates a reactive handle for nucleophilic substitution reactions. broadpharm.comariboreagent.com Other derivatives might incorporate different alkyl or aryl groups, or even be part of more complex heterocyclic structures, to modulate properties like lipophilicity or to serve as building blocks for novel chemical entities. google.comgoogle.com The synthesis of these analogues often involves multi-step procedures starting from commercially available PEGylated precursors.

The ability to create a diverse library of these analogues through systematic modification underscores the importance of the ethoxyethoxy propanoic acid framework as a foundational element in modern chemical and biomedical research.

Influence of Alkyl and Ether Chain Length on Functional Properties

The functional properties of derivatives based on this compound are intrinsically linked to their molecular architecture, specifically the length of the alkyl and ether chains. These structural elements govern key physicochemical characteristics such as hydrophilicity, flexibility, and steric hindrance, which in turn dictate their behavior in various research applications. While direct, systematic studies on the isolated effects of chain length modifications on this compound itself are not extensively detailed in the literature, the principles can be understood from its role as a polyethylene glycol (PEG)-based linker in larger molecular constructs.

PEG linkers, composed of repeating ethylene glycol units, are known to impart significant hydrophilicity. precisepeg.com The ether oxygen atoms in the backbone can form hydrogen bonds with water, which generally improves the aqueous solubility of molecules to which they are attached. precisepeg.comjenkemusa.com Consequently, extending the ether chain of a this compound derivative by incorporating more ethylene glycol units would be expected to increase its water solubility and polarity. This is a critical property in many biological research applications, where compatibility with aqueous physiological environments is essential. precisepeg.com

The following table illustrates the general influence of modifying chain lengths on the functional properties of such ether-acid derivatives, based on established principles for PEG and alkyl chains in similar chemical contexts.

| Structural Modification | Anticipated Effect on Functional Property | Rationale |

| Increase in Ether (PEG) Chain Length | Increased Hydrophilicity/Water Solubility | More ether oxygens available for hydrogen bonding with water. precisepeg.comjenkemusa.com |

| Increased Molecular Flexibility | The single bonds in the ethylene glycol units allow for greater conformational freedom. researchgate.net | |

| Increased Polar Surface Area (PSA) | Addition of polar oxygen atoms increases the calculated PSA. | |

| Increase in Terminal Alkyl Chain Length | Increased Lipophilicity/Hydrophobicity | A higher ratio of hydrocarbon content to polar groups reduces water solubility. precisepeg.com |

| Potentially Altered Binding Interactions | Changes in steric bulk and hydrophobic interactions can affect binding to target molecules. | |

| Decreased Density | In related fatty acid ionic liquids, an increase in the number of carbon atoms in the anion led to a decrease in experimental density. researchgate.net |

These fundamental relationships between chain length and physicochemical properties are pivotal for the rational design of this compound derivatives, enabling researchers to tailor their characteristics for specific and targeted applications.

Development of Complex Functionalized Linkers

The utility of this compound and its structural analogs is most prominently demonstrated in their role as building blocks for complex functionalized linkers, particularly in the field of targeted protein degradation via PROTACs. precisepeg.comjenkemusa.com PROTACs are heterobifunctional molecules that recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the POI's ubiquitination and subsequent degradation by the proteasome. precisepeg.comnih.gov The linker connecting the POI-binding ligand and the E3 ligase-binding ligand is a critical determinant of the PROTAC's efficacy.

Linkers derived from this compound fall into the category of flexible, PEG-based linkers. precisepeg.comnih.gov The inherent properties of the ethylene glycol chain offer several advantages in PROTAC design:

Solubility: The hydrophilicity imparted by the PEG chain can improve the often-poor aqueous solubility of the complex PROTAC molecule, which is crucial for its biological activity and bioavailability. precisepeg.comjenkemusa.com

Flexibility: The conformational flexibility of the ether chain allows the two ligands to adopt an optimal orientation for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). researchgate.net

Length Optimization: The length of the linker is a crucial parameter that must be empirically optimized for each specific POI and E3 ligase pair. A linker that is too short may prevent the formation of the ternary complex due to steric hindrance, while an excessively long linker might lead to unproductive binding or the "hook effect". nih.govresearchgate.net Derivatives of this compound with varying numbers of ethylene glycol units provide a straightforward method to systematically vary the linker length. jenkemusa.comnih.gov

Research has shown that both the composition and length of the linker dramatically impact PROTAC performance. In one study, a series of Bruton's tyrosine kinase (BTK) degraders were synthesized with linkers of varying lengths, composed of alkyl and ether chains. It was found that shorter linkers impaired the binding affinity for BTK and the E3 ligase CRBN, likely due to steric repulsion. researchgate.net In another example, the extension of a linker by a single ethylene glycol unit was sufficient to switch the degradation selectivity of a PROTAC from targeting both EGFR and HER2 to selectively degrading EGFR. nih.gov

The following table summarizes findings from studies on PROTACs where PEG and alkyl-based linkers, including structures related to this compound, were utilized.

| PROTAC System | Linker Modification | Observed Outcome | Reference |

| ER Degraders | Increased alkyl linker length from 9 to 16 atoms. | Potency increased significantly (IC50 decreased from 140 µM to 26 µM). | nih.gov |

| BRD4 Degraders (CRBN-based) | Use of intermediate length linkers (1-2 PEG units). | Reduced degradation potency compared to shorter (0 PEG units) and longer (4-5 PEG units) linkers. | nih.gov |

| EGFR/HER2 Degraders | Extension of the linker by a single ethylene glycol unit. | Abolished HER2 degradation, resulting in a selective EGFR degrader. | nih.gov |

| CRBN Degraders | Exchange of a nine-atom alkyl chain for three PEG units. | Led to only weak CRBN degradation, suggesting the oxygen atoms inhibited activity in this specific context. | nih.gov |

The development of synthetic "toolboxes" containing a variety of mixed PEG and alkyl linkers with different carbon-to-oxygen ratios allows for the rapid synthesis of PROTAC libraries to probe these structure-activity relationships (SAR). nih.gov The this compound scaffold, with its terminal carboxylic acid, provides a versatile handle for conjugation to either the POI ligand or the E3 ligase ligand, typically through an amide bond formation, making it a valuable component in the construction of these complex and highly specific molecular tools. nih.govbiosynth.com

Mechanistic Biological Activity of 3 2 Ethoxyethoxy Propanoic Acid and Analogues

Ligand-Target Interactions: Enzyme and Receptor Modulation

Arylpropionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs) that primarily act by inhibiting cyclooxygenase (COX) enzymes, which are key in the synthesis of pro-inflammatory prostaglandins. orientjchem.orgresearchgate.net For instance, ibuprofen, a 2-(4-isobutylphenyl)propanoic acid, inhibits both COX-1 and COX-2 isoforms. orientjchem.org The propanoic acid moiety is crucial for this inhibitory activity. It is the (S)-enantiomer of these arylpropionic acids that is predominantly responsible for the therapeutic action. orientjchem.org

Analogues of propanoic acid have also been developed to target other receptors. For example, a series of 3-(2-aminocarbonylphenyl)propanoic acid analogues have been synthesized and evaluated for their binding affinity to prostaglandin (B15479496) E (EP) receptors, specifically acting as antagonists for the EP3 receptor. nih.gov This suggests that modifications to the propanoic acid structure can lead to interactions with a variety of receptor types.

The ether linkage in 3-(2-ethoxyethoxy)propanoic acid can also influence its ligand-target interactions. Ether groups can alter a molecule's solubility, membrane permeability, and metabolic stability. numberanalytics.com For example, 2-O-arachidonylglycerol ether, a stable analogue of the endocannabinoid 2-arachidonoylglycerol, interacts with the catalytic subunit of human COX-2. nih.gov This indicates that the ether linkage does not preclude interaction with enzymes like COX and can, in some cases, confer stability to the molecule.

Table 1: Examples of Propanoic Acid Analogues and their Target Interactions

| Compound/Analogue | Target(s) | Observed Effect |

| Ibuprofen | COX-1, COX-2 | Inhibition of prostaglandin synthesis orientjchem.org |

| 3-(2-Aminocarbonylphenyl)propanoic acid analogues | EP3 receptor | Antagonistic activity nih.gov |

| 2-O-arachidonylglycerol ether | COX-2 | Substrate for oxygenation nih.gov |

Influence on Cellular Processes: Signal Transduction, Gene Expression, and Metabolic Pathways

The interaction of a ligand with its target can trigger a cascade of intracellular events, influencing various cellular processes. Short-chain fatty acids (SCFAs) like propionate (B1217596) are known to modulate signal transduction, gene expression, and metabolic pathways. nih.govnih.gov

Propionate, produced by gut microbiota, can enter systemic circulation and influence cellular metabolism. najah.edu In the liver, propionate can be converted to propionyl-CoA and enter the Krebs cycle, contributing to gluconeogenesis. najah.edu This demonstrates a direct influence on metabolic pathways.

SCFAs, including propionate, can also act as signaling molecules by activating G-protein-coupled receptors (GPCRs), such as GPR41 and GPR43. nih.gov Activation of these receptors can lead to downstream signaling cascades that affect various cellular functions. For instance, in adipose tissue, activation of these receptors can enhance triglyceride hydrolysis and promote free fatty acid oxidation. nih.gov

Furthermore, propionate and its analogues can influence gene expression. Butyrate (B1204436), another SCFA, is a well-known histone deacetylase (HDAC) inhibitor, which leads to a more relaxed chromatin structure and influences gene transcription. youtube.com While propionate is a weaker HDAC inhibitor than butyrate, it can still play a role in epigenetic regulation. youtube.com

The ethoxyethoxy side chain of this compound could potentially modulate these effects. Ethoxylated surfactants have been shown to influence cellular processes; for example, some nonionic ethoxylated surfactants can induce adipogenesis in 3T3-L1 cells by promoting triglyceride accumulation and preadipocyte proliferation. nih.gov This effect appears to be related to the polyethoxylate chain length. nih.gov

Antioxidant Mechanisms of Hydroxylated Derivatives

While there is no direct evidence for the antioxidant activity of this compound, the antioxidant properties of related compounds, particularly those with hydroxyl groups, have been studied. The antioxidant capacity of a compound is often associated with its ability to donate a hydrogen atom or an electron to a free radical. nih.gov

Phenolic compounds, which contain a hydroxyl group attached to an aromatic ring, are well-known antioxidants. nih.govresearchgate.net The antioxidant activity of flavonoids, for example, is partly due to the presence of hydroxyl groups on their aromatic rings. nih.gov These hydroxyl groups can donate a hydrogen atom to free radicals, thereby neutralizing them. nih.gov

Derivatives of 3-nitropropionic acid have also been shown to possess antioxidant properties. For instance, β-D-Glucopyranose, a sugar ester of 3-nitropropionic acid, exhibited DPPH radical scavenging activity. mdpi.com

Modulation of Inflammatory Pathways

Propanoic acid and its derivatives have been shown to modulate inflammatory pathways. najah.edu As mentioned earlier, a major mechanism for many arylpropionic acid derivatives is the inhibition of COX enzymes, which reduces the production of pro-inflammatory prostaglandins. orientjchem.org

Beyond COX inhibition, SCFAs like propionate can exert anti-inflammatory effects through various mechanisms. Propionate has been shown to have a moderate inhibitory effect on cyclooxygenase. najah.edu In vitro studies have demonstrated that propionate possesses anti-inflammatory properties that are independent of its influence on eicosanoid metabolism. najah.edu

SCFAs can also modulate the inflammatory response by influencing immune cell function. Acetate, propionate, and butyrate have been shown to inhibit the activation of T lymphocytes and myeloid cells. wur.nl Specifically, all three SCFAs can decrease the production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) in activated T cells. wur.nl This immunomodulatory effect is a key aspect of their contribution to gut immune homeostasis. wur.nl

Table 2: Anti-inflammatory Activity of Propanoic Acid and Analogues

| Compound/Analogue | Mechanism of Action | Reference |

| Arylpropionic acids | Inhibition of COX enzymes | orientjchem.org |

| Propionate | Moderate inhibition of cyclooxygenase; Inhibition of TNF-α production in T cells | najah.eduwur.nl |

| Ethyl-p-methoxycinnamate | Suppression of NF-κB signaling | dovepress.com |

Metabolic Investigations of Ethoxyethoxy Propanoic Acid Compounds in Research Models

In Vitro and In Vivo Metabolic Profiling in Non-Human Systems

The metabolic journey of a chemical compound is typically investigated through a combination of in vitro (in a controlled laboratory setting) and in vivo (within a living organism) studies. nih.gov For compounds related to 3-(2-ethoxyethoxy)propanoic acid, this often involves the use of non-human systems such as rat liver microsomes or hepatocytes. nih.gov

In vitro models, like isolated perfused rat liver hepatocytes and rat liver microsomes (RLMs), allow for the initial identification of metabolic pathways. nih.gov These systems contain the enzymes responsible for metabolism and can predict how a compound might be altered in a living organism. nih.gov For instance, studies might involve incubating the compound with these liver preparations and then analyzing the resulting mixture to identify any new substances, or metabolites. nih.gov

Following in vitro analysis, in vivo studies are conducted in animal models, such as Sprague Dawley rats. nih.gov This involves administering the compound to the animal and then collecting biological samples like urine and blood over a period of time. nih.gov These samples are then analyzed to identify the metabolites formed in a whole, living system. This dual approach provides a comprehensive picture of the compound's metabolic profile. nih.gov

Identification of Phase I Metabolic Transformations

Metabolism is broadly divided into two phases. Phase I reactions introduce or expose functional groups on the parent compound, typically making it more water-soluble and preparing it for Phase II reactions. nih.govdrughunter.com For compounds containing ethoxyethoxy propanoic acid structures, key Phase I transformations include oxidation and ether cleavage.

Oxidation Sites on Polyethylene (B3416737) Glycol Moieties and Related Structures

Compounds containing polyethylene glycol (PEG) or similar ether-containing chains, like the ethoxyethoxy group in this compound, are susceptible to oxidation. nih.govacs.org This process is often initiated by enzymes like alcohol dehydrogenase (ADH). nih.gov The terminal alcohol groups of PEG chains can be oxidized to aldehydes, which are then further oxidized to carboxylic acids by enzymes such as aldehyde dehydrogenase (ALDH). uzh.ch

The presence of these organic acids has been observed in both animal models and humans exposed to PEG, indicating that this is a significant metabolic pathway. nih.gov The susceptibility to oxidation can be a metabolic liability, potentially leading to faster clearance of the compound from the body. acs.org

Cleavage Reactions of Ether Chains

The ether linkages within the ethoxyethoxy structure can also be broken through a process called ether cleavage. nih.govlibretexts.org This reaction is often catalyzed by strong acids in chemical settings, but can also be mediated by enzymes in biological systems. libretexts.orgpressbooks.publibretexts.org For example, fungal peroxygenases have been shown to cleave ether bonds in a reaction dependent on hydrogen peroxide. nih.gov

Enzymatic Pathways in Metabolism: Role of Cytochrome P450 Isoforms (e.g., CYP3A4)

The cytochrome P450 (CYP) superfamily of enzymes plays a central role in Phase I metabolism of a vast array of compounds. nih.gov These enzymes are primarily found in the liver and are responsible for the oxidation of many drugs and other foreign substances. nih.gov

Several CYP isoforms exist, with CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 being responsible for the metabolism of the majority of clinically used drugs. nih.gov CYP3A4, in particular, is a major enzyme involved in the metabolism of a wide range of substrates. nih.gov The involvement of specific CYP isoforms in the metabolism of ethoxyethoxy propanoic acid-containing compounds can be determined through in vitro studies using human liver microsomes and specific inhibitors for each isoform. researchgate.net For example, the inhibition of a compound's metabolism in the presence of a known CYP3A4 inhibitor would suggest that this enzyme is involved in its breakdown. nih.gov

Impact of Linker Chemistry and Length on Metabolic Stability of Related Conjugates (e.g., PROTACs)

The this compound moiety can be used as a "linker" in more complex molecules like Proteolysis Targeting Chimeras (PROTACs). PROTACs are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. semanticscholar.org The linker connecting the target-binding and E3 ligase-binding parts of the PROTAC is not just a passive spacer; its chemical nature and length significantly influence the molecule's properties, including its metabolic stability. semanticscholar.org

Analytical Methodologies for Characterization and Quantification in Research

Spectroscopic Techniques in Structural Elucidation and Metabolite Identification

Spectroscopic methods are indispensable for elucidating the molecular structure of 3-(2-Ethoxyethoxy)propanoic acid and identifying its metabolites. These techniques probe the interactions of the molecule with electromagnetic radiation to provide detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides information on the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

For this compound, ¹H NMR would reveal distinct signals for the protons in the ethoxy group, the ethoxyethoxy chain, and the propanoic acid moiety. The chemical shifts (δ) of these protons are influenced by the electronegativity of the nearby oxygen atoms. Similarly, the ¹³C NMR spectrum would show separate resonances for each unique carbon atom in the molecule. nih.gov The number of signals in both ¹H and ¹³C NMR spectra directly corresponds to the number of chemically non-equivalent protons and carbons, respectively, confirming the molecule's carbon skeleton. nih.govnih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: This data is predicted and serves as an illustration. Actual experimental values may vary.)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH₃-CH₂-O- | ~1.2 | Triplet |

| CH₃-CH₂-O- | ~3.5 | Quartet |

| -O-CH₂-CH₂-O- | ~3.6-3.7 | Multiplet |

| -O-CH₂-CH₂-COOH | ~3.8 | Triplet |

| -CH₂-COOH | ~2.6 | Triplet |

Mass Spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. The molecular ion peak for this compound would correspond to its molecular weight.

When coupled with a separation technique like Liquid Chromatography (LC-MS/MS), it becomes a highly sensitive and selective method for identifying and quantifying compounds in complex mixtures, such as biological samples. In tandem mass spectrometry (MS/MS), a specific parent ion is selected, fragmented, and the resulting daughter ions are analyzed. This process provides a structural fingerprint that is highly specific to the compound, enabling its unambiguous identification even at very low concentrations. This is particularly valuable in metabolite identification studies, where the parent compound and its biotransformation products can be tracked simultaneously.

Table 2: Predicted Collision Cross Section (CCS) Data for Adducts of this compound (Source: PubChemLite. This data is based on computational predictions.)

| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 163.09648 | 134.5 |

| [M+Na]⁺ | 185.07842 | 140.9 |

| [M-H]⁻ | 161.08192 | 133.2 |

| [M+NH₄]⁺ | 180.12302 | 154.5 |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is typically used for volatile and thermally stable compounds. For a polar compound like this compound, derivatization to a more volatile ester form might be necessary before analysis. GC-MS is highly effective for compositional analysis, allowing for the separation and identification of individual components within a mixture. The resulting mass spectrum for each separated component provides a characteristic fragmentation pattern that can be compared against spectral libraries for positive identification.

Chromatographic Separations for Purity and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from impurities, reaction byproducts, or complex biological matrices, enabling accurate quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds. Reversed-Phase HPLC (RP-HPLC), which utilizes a nonpolar stationary phase and a polar mobile phase, is particularly well-suited for separating polar organic acids like this compound.

In an RP-HPLC method, the compound is dissolved in the mobile phase and pumped through a column packed with C18-modified silica. The retention time—the time it takes for the compound to travel through the column to the detector—is a characteristic property under specific conditions (e.g., mobile phase composition, flow rate, and temperature) and is used for identification. A detector, such as a UV-Vis or mass spectrometer, measures the concentration of the compound as it elutes from the column. The area under the resulting chromatographic peak is proportional to the concentration of the analyte, making HPLC a precise quantitative tool. This method is invaluable for determining the purity of a synthesized batch of this compound and for quantifying its concentration in various samples.

Application of Analytical Techniques in Metabolic and Biological Activity Studies

The analytical methods described above are integrated to investigate the metabolic fate and biological activity of this compound. Studies on structurally related alcohol ethoxylates (AEs) show that metabolism often occurs on both the hydrophobic and hydrophilic parts of the molecule.

LC-MS/MS is the primary tool for such studies. Following administration of the compound to an in vitro system (like liver hepatocytes or S9 fractions), samples can be analyzed to detect and identify potential metabolites. Expected metabolic pathways for a compound containing an ethoxyethoxy group could include:

O-dealkylation: The shortening of the ethoxy chain.

Hydroxylation: The addition of a hydroxyl (-OH) group to the alkyl chain.

Oxidation: The conversion of the terminal ethoxy group or the propanoic acid chain.

Ether Bond Cleavage: The splitting of the molecule at the ether linkages.

By comparing the mass spectra and retention times of the components in a post-incubation sample with those of the parent compound, researchers can identify these metabolic products. NMR can then be used on isolated metabolites to confirm their complete chemical structures. These integrated analytical approaches provide a comprehensive picture of how the compound is processed in a biological system, which is a critical step in understanding its potential biological activity and effects.

Q & A

What synthetic strategies are effective for preparing 3-(2-Ethoxyethoxy)propanoic acid derivatives, and how can reaction conditions be optimized?

Answer:

Derivatives of this compound are typically synthesized via nucleophilic substitution or coupling reactions. For example, a two-step protocol involves:

Etherification : Reacting propargyl alcohols with ethoxyethyl halides under basic conditions (e.g., K₂CO₃ in DMF) to install the ethoxyethoxy moiety.

Carboxylic Acid Formation : Oxidative cleavage or hydrolysis of intermediate esters using LiOH or H₂O₂ under reflux .

Optimization Tips :

- Use anhydrous solvents (e.g., DMF) and inert atmospheres (N₂) to prevent side reactions.

- Monitor reaction progress via TLC or LC-MS.

- Purify via silica gel chromatography (eluent: hexane/ethyl acetate gradient) to isolate products in >80% yield .

How can researchers validate the structural integrity of this compound derivatives using spectroscopic methods?

Answer:

Comprehensive spectroscopic characterization is critical:

- NMR :

- HRMS : Use electrospray ionization (ESI) to verify molecular ion peaks (e.g., [M+H]⁺ or [M−H]⁻) with <5 ppm mass error .

- IR : A strong absorption band near 1700 cm⁻¹ confirms the carboxylic acid group .

What advanced applications does this compound have in multi-target drug design?

Answer:

The ethoxyethoxy side chain enhances solubility and bioavailability, making it valuable in designing multi-target agonists. For instance:

- PPAR Agonists : The compound 3-(2-ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid acts as a triple PPARα/γ/δ agonist. The ethoxyethoxy group facilitates hydrophobic interactions with receptor binding pockets, while the carboxylic acid anchors hydrogen bonding .

Methodological Insight : - Perform molecular docking (e.g., AutoDock Vina) to predict binding modes.

- Validate activity via in vitro transactivation assays using PPAR-responsive luciferase reporters .

How do pH and solvent polarity influence the conformational stability of this compound?

Answer:

The compound exhibits pH-dependent conformational changes due to intramolecular hydrogen bonding:

- Acidic Conditions (pH < 3) : The protonated carboxylic acid forms intramolecular H-bonds with the ethoxy oxygen, favoring a folded conformation (observed via NOESY NMR) .

- Neutral/Basic Conditions (pH > 7) : Deprotonation disrupts H-bonding, leading to an extended conformation. Solvent polarity (e.g., DMSO vs. water) further modulates this equilibrium.

Experimental Approach : - Use variable-temperature NMR and DFT calculations (e.g., Gaussian) to map energy barriers between conformers .

What strategies are recommended for evaluating the biological activity of this compound in enzyme inhibition studies?

Answer:

- Enzyme Assays :

- Cell-Based Models :

- Data Interpretation :

How can researchers mitigate challenges in scaling up the synthesis of this compound derivatives?

Answer:

Common Challenges :

- Low yields due to steric hindrance in etherification.

- Purification difficulties from polar byproducts.

Solutions : - Flow Chemistry : Continuous flow systems improve mixing and heat transfer for exothermic reactions.

- Green Solvents : Switch to cyclopentyl methyl ether (CPME) for safer large-scale reactions.

- Crystallization-Driven Purification : Use water/ethanol mixtures to selectively crystallize the product .

What computational tools are effective for predicting the physicochemical properties of this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.